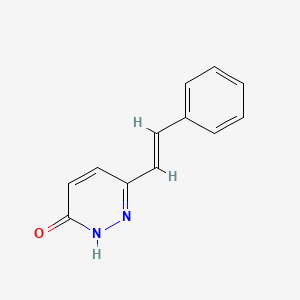
6-Styryl-3-pyridazinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“6-Styryl-3-pyridazinol” is a chemical compound with the molecular formula C12H10N2O . It has a molar mass of 198.22 .
Synthesis Analysis
The synthesis of “6-Styryl-3-pyridazinol” involves several steps. One method involves the reaction of 6-bromomethyl-3,4-dihydropyrimidin-2 (1 H )-one or analogous 6-bromomethyl-3,4-dihydropyridin-2 (1 H )-one with trimethyl or triethyl phosphite in the Arbuzov reaction to provide the respective 6-alkylphosphonates in excellent yields . The heterocyclic alkylphosphonates are useful synthons in the Horner–Wadsworth–Emmons reaction for introducing a styryl moiety .
Molecular Structure Analysis
The molecular structure of “6-Styryl-3-pyridazinol” consists of a pyridazinol ring with a styryl (2-phenylethenyl) group attached .
Chemical Reactions Analysis
The primary dissociation reactions of styrene, a related compound, were found to be complex and multichannel processes with strong pressure and temperature dependencies .
Scientific Research Applications
Anti-Inflammatory Applications
6-Styryl-3-pyridazinol derivatives have been identified to exhibit significant anti-inflammatory activity. This is particularly relevant in the development of new pharmaceuticals aimed at treating chronic inflammatory diseases. The compound’s ability to modulate inflammatory pathways could lead to novel treatments for conditions such as arthritis and asthma .
Antibacterial Activity
Research has shown that certain derivatives of 6-Styryl-3-pyridazinol possess antibacterial properties. This opens up potential applications in creating new antibiotics that can be used to combat resistant strains of bacteria, addressing a critical need in the face of rising antibiotic resistance .
Nonlinear Optical Properties for Terahertz Technology
6-Styryl-3-pyridazinol has been explored for its nonlinear optical properties, which are crucial for the advancement of terahertz technology. Its application in this field could lead to the development of new materials for terahertz radiation sources, which have uses in communication, imaging, and security detection .
Organic Electronics
The electronic properties of 6-Styryl-3-pyridazinol derivatives make them suitable for use in organic electronics. They could be utilized in the production of organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices due to their stability and tunable absorption properties .
Photodynamic Therapy
In the medical field, 6-Styryl-3-pyridazinol could be used as a photosensitizer in photodynamic therapy. This treatment method uses light-activated compounds to target and destroy cancer cells, and the compound’s properties could enhance the efficacy of such therapies .
Solar Energy Conversion
The compound’s strong and tunable absorption in the visible region makes it a candidate for use in solar energy conversion. It could be incorporated into photovoltaic devices to improve their efficiency and performance .
Photoredox Catalysis
6-Styryl-3-pyridazinol derivatives could be applied in photoredox catalysis, a field that has seen significant interest due to its potential in sustainable chemistry. The compound’s ability to act as a catalyst under light irradiation could lead to more environmentally friendly chemical processes .
Fluorescent Labeling and Sensing
Due to its fluorescent properties, 6-Styryl-3-pyridazinol can be used for bioimaging and as a fluorescent sensor. This application is valuable in biological research and diagnostics, where it can be used to visualize and track biological processes in real-time .
properties
IUPAC Name |
3-[(E)-2-phenylethenyl]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c15-12-9-8-11(13-14-12)7-6-10-4-2-1-3-5-10/h1-9H,(H,14,15)/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZVCMCKJNRGRG-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NNC(=O)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NNC(=O)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Styryl-3-pyridazinol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

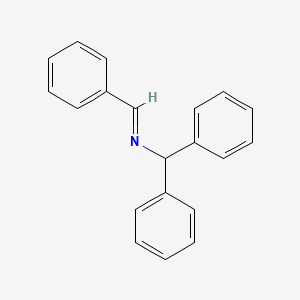
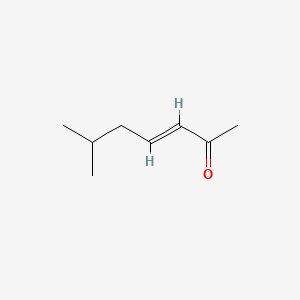
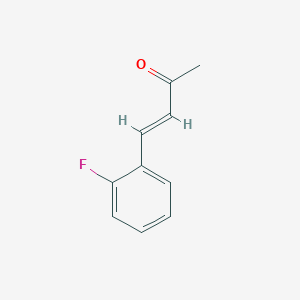

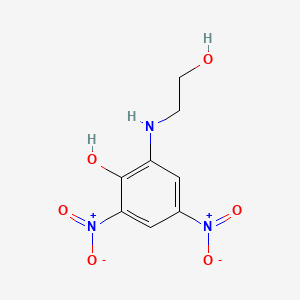
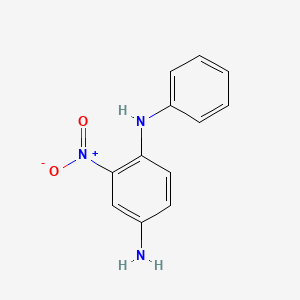

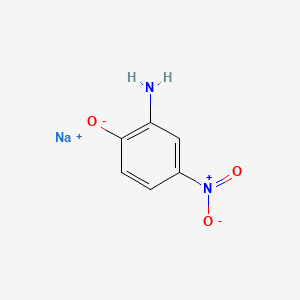

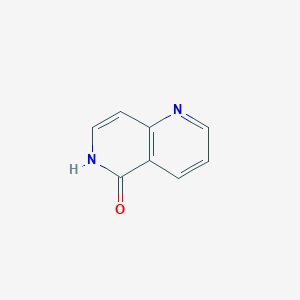
![(E)-4-[2-(4-nitrobenzoyl)hydrazinyl]-4-oxobut-2-enoate](/img/structure/B1310102.png)
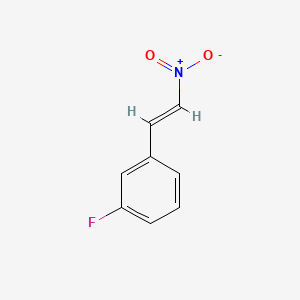
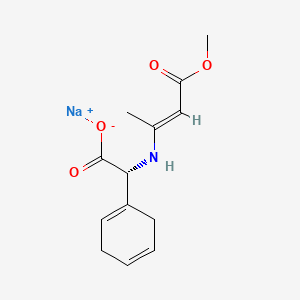
![(2e)-3-(5-Oxo-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-6-yl)acrylic acid](/img/structure/B1310109.png)